

RPT835 (Alofanib): A Technical Guide to its Discovery and Development

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Compound of Interest		
Compound Name:	Alofanib	
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An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

RPT835, also known as **Alofanib**, is a novel, selective, allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase implicated in the pathogenesis of various cancers.[1][2] Dysregulation of the FGF/FGFR signaling pathway is a known driver of oncogenesis, making it a critical target for therapeutic intervention.[3] **Alofanib** was developed through a structure-guided de novo design approach and has demonstrated promising antitumor and anti-angiogenic activity in both preclinical and clinical settings.[4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of RPT835 (**Alofanib**), tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Design

The discovery of **Alofanib** was a result of a sophisticated de novo design strategy that utilized molecular modeling. This approach was based on the crystal structures of the FGFR2 receptor with its native ligand, as well as knowledge of inhibiting peptides.[5] A computational protocol, or scoring function, was developed to predict the putative binding of small molecules to the extracellular domain of FGFR2. This protocol was integrated with the de novo synthesis program 'SYNOPSIS' to generate high-scoring and synthetically feasible compounds.[5] This

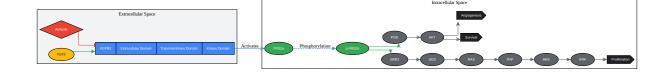


innovative strategy led to the synthesis of eight compounds from three distinct chemical classes, from which **Alofanib** was identified as a potent inhibitor of the FGF/FGFR2 pathway.

[5]

Mechanism of Action

Alofanib functions as a selective, allosteric inhibitor of FGFR2.[6] Unlike traditional kinase inhibitors that compete with ATP at the intracellular kinase domain, **Alofanib** binds to the extracellular domain of FGFR2.[1][2] This allosteric binding prevents the FGF2-induced phosphorylation of the downstream signaling adaptor protein, Fibroblast Growth Factor Receptor Substrate 2α (FRS2α).[6] The inhibition of FRS2α phosphorylation is a key event, as it blocks the recruitment of other signaling molecules and the subsequent activation of downstream oncogenic pathways, primarily the RAS-MAPK-ERK and PI3K-AKT pathways.[7] [8] A significant aspect of **Alofanib**'s mechanism is its selectivity for FGFR2, with no direct effect on FGF2-dependent FGFR1 and FGFR3 phosphorylation levels.[6]



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FGFR2 Signaling Pathway and Alofanib's Point of Intervention.

Preclinical Development In Vitro Activity



Alofanib has demonstrated potent and selective inhibitory activity in a variety of in vitro assays. A hallmark of its activity is the inhibition of FGF2-induced FRS2α phosphorylation in KATO III gastric cancer cells, with an IC50 of less than 10 nM.[6] The cytotoxic effect of **Alofanib** on ovarian cancer cells is low; however, it effectively inhibits the proliferation and migration of human and mouse endothelial cells.[6]

Table 1: In Vitro Inhibitory Activity of Alofanib

Assay	Cell Line / Target	IC50 / GI50 (nmol/L)	Reference
FGF2-induced FRS2α Phosphorylation	KATO III	< 10	[6]
FRS2α Phosphorylation	Cancer cells with different FGFR2 isoforms	7 and 9	[6]
FGF-mediated Proliferation	Panel of 4 cancer cell lines (TNBC, melanoma, ovarian)	16 - 370	[6]
FGF-mediated Proliferation	SKOV3	370	[4]
Proliferation and Migration	Human and mouse endothelial cells	11 - 58	[6]

In Vivo Efficacy

Preclinical in vivo studies have corroborated the anti-tumor and anti-angiogenic potential of **Alofanib**. In a human tumor xenograft model driven by FGFR, oral administration of **Alofanib** was well-tolerated and resulted in potent anti-tumor activity.[9] Furthermore, intravenous administration of **Alofanib** in combination with standard chemotherapy (paclitaxel and carboplatin) significantly enhanced the therapeutic efficacy in an ovarian cancer mouse model.

Table 2: In Vivo Efficacy of **Alofanib** in Xenograft Models



Cancer Model	Treatment	Key Findings	Reference
Ovarian Cancer (SKOV3 xenograft)	Alofanib (i.v., daily) + Paclitaxel/Carboplatin	Inhibited tumor growth by 80% compared to vehicle and 53% compared to chemotherapy alone. Decreased number of tumor vessels by 49% and Ki-67 positive cells by 42%.	[4]
FGFR-driven human tumor xenograft	Alofanib (oral)	Well-tolerated with potent anti-tumor activity.	[9]

Experimental Protocols FRS2α Phosphorylation Assay (Western Blot)

Objective: To determine the effect of **Alofanib** on the phosphorylation of FRS2 α in response to FGF2 stimulation.

Methodology:

- Cell Culture and Treatment: Plate KATO III cells and culture until they reach 80-90% confluency. Serum-starve the cells overnight. Pre-treat the cells with varying concentrations of **Alofanib** for 2 hours. Stimulate the cells with FGF2 (e.g., 10 ng/mL) for 10-15 minutes.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - \circ Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel and perform electrophoresis.

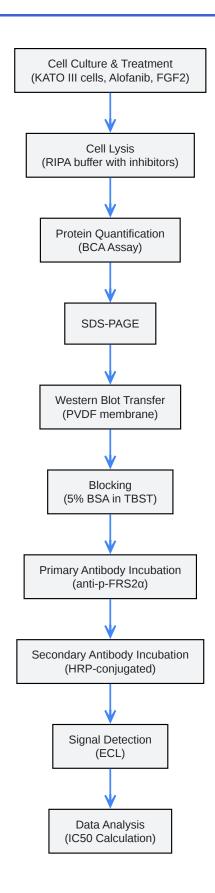
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- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phosphorylated FRS2 α (p-FRS2 α) overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- \circ Strip the membrane and re-probe with an antibody against total FRS2 α as a loading control.
- Data Analysis: Quantify the band intensities and normalize the p-FRS2α signal to the total FRS2α signal. Calculate the IC50 value of **Alofanib** for the inhibition of FRS2α phosphorylation.





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Workflow for FRS2α Phosphorylation Assay.



Cell Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of Alofanib on the proliferation of cancer cells.

Methodology:

- Cell Seeding: Seed cancer cells (e.g., SKOV3) in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of Alofanib. Include untreated and vehicle-treated wells as controls.
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
- Assay Procedure:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle-treated control and calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.

In Vivo Xenograft Study

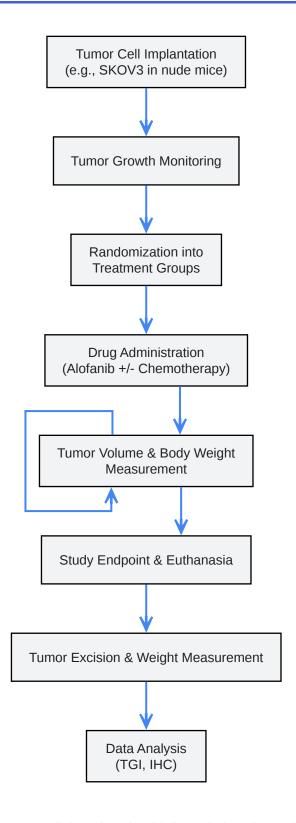
Objective: To evaluate the anti-tumor efficacy of **Alofanib** alone and in combination with chemotherapy in a mouse xenograft model.

Methodology:



- Cell Line and Animal Model: Use a suitable cancer cell line (e.g., SKOV3 for ovarian cancer) and immunocompromised mice (e.g., nude or SCID mice).
- Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, Alofanib alone, chemotherapy alone, Alofanib + chemotherapy).
- Drug Formulation and Administration:
 - Alofanib: Formulate for intravenous or oral administration according to the study design.
 - Chemotherapy: Prepare paclitaxel and carboplatin in appropriate vehicles for intraperitoneal or intravenous injection.
- Treatment Schedule: Administer the treatments according to a predefined schedule (e.g.,
 Alofanib daily, chemotherapy once a week).
- Monitoring:
 - Measure tumor volume at regular intervals (e.g., twice a week) using the formula: (Length x Width²) / 2.
 - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint and Analysis:
 - At the end of the study (e.g., when tumors in the control group reach a certain size),
 euthanize the mice and excise the tumors.
 - Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.
 - Perform immunohistochemical analysis on tumor tissues to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).





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General Workflow for an In Vivo Xenograft Study.

Clinical Development







Alofanib has been evaluated in a first-in-human, Phase 1b clinical trial (NCT04071184) in heavily pretreated patients with advanced gastric cancer.[10] The study employed a standard 3+3 dose-escalation design to establish the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[10]

Table 3: Phase 1b Clinical Trial of Alofanib in Advanced Gastric Cancer (NCT04071184)



Parameter	Details	Reference
Study Design	Phase 1b, open-label, dose- escalation (3+3)	[10]
Patient Population	Heavily pretreated patients with advanced gastric cancer	[10]
Treatment	Alofanib administered intravenously daily, 5 days on, 2 days off	[10]
Dose Levels	50, 100, 165, 250, 350 mg/m ²	[10]
Primary Endpoint	MTD / RP2D	[10]
Key Efficacy Results	Disease Control Rate (DCR): 68%	[10]
Median Progression-Free Survival (PFS): 3.63 months	[10]	
Median Overall Survival (OS): 7.0 months	[10]	_
6-month OS Rate: 57.1%	[10]	_
12-month OS Rate: 33.3%	[10]	_
Safety and Tolerability	No dose-limiting toxicities observed; MTD not reached. RP2D declared as 350 mg/m². Most common treatment-related adverse events included reactions after administration, diarrhea, thrombocytopenia, arthralgia, and headache.	[10]

The results of this Phase 1b study demonstrated that **Alofanib** has an acceptable tolerability profile and shows preliminary signs of clinical activity in the late-line treatment of metastatic gastric cancer.[10]



Conclusion

RPT835 (**Alofanib**) is a promising, selectively targeted agent that has progressed from a rational, structure-based design to clinical evaluation. Its unique allosteric mechanism of inhibiting FGFR2 offers a differentiated approach to targeting this key oncogenic driver. The robust preclinical data, demonstrating both anti-proliferative and anti-angiogenic effects, provided a strong rationale for its clinical investigation. The initial clinical data in advanced gastric cancer are encouraging, showing a manageable safety profile and early signals of efficacy. Further clinical development, potentially in combination with other agents and in other FGFR2-driven malignancies, is warranted to fully elucidate the therapeutic potential of **Alofanib**. This technical guide provides a foundational understanding of the discovery and development of RPT835, offering valuable insights for researchers and clinicians in the field of oncology drug development.

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References

- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 4. Targeting FGFR2 with alofanib (RPT835) shows potent activity in tumour models -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. academic.oup.com [academic.oup.com]



- 9. Molecular Modeling, de novo Design and Synthesis of a Novel, Extracellular Binding Fibroblast Growth Factor Receptor 2 Inhibitor Alofanib (RPT835) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. altogenlabs.com [altogenlabs.com]
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